molecular formula C8H7FO4 B2931948 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid CAS No. 1780016-24-1

2-(3-Fluoro-2-hydroxyphenoxy)acetic acid

Cat. No.: B2931948
CAS No.: 1780016-24-1
M. Wt: 186.138
InChI Key: VPRMDLTUCARVCM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-hydroxyphenoxy)acetic acid is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and applications. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenoxy group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid typically involves the nucleophilic aromatic substitution reaction of 3-fluoro-2-hydroxyphenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

3-Fluoro-2-hydroxyphenol+Chloroacetic acidNaOH, Reflux2-(3-Fluoro-2-hydroxyphenoxy)acetic acid\text{3-Fluoro-2-hydroxyphenol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 3-Fluoro-2-hydroxyphenol+Chloroacetic acidNaOH, Reflux​2-(3-Fluoro-2-hydroxyphenoxy)acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-hydroxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluoro-2-oxophenoxy)acetic acid.

    Reduction: Formation of 2-(3-Fluoro-2-hydroxyphenoxy)ethanol.

    Substitution: Formation of derivatives such as 2-(3-Amino-2-hydroxyphenoxy)acetic acid.

Scientific Research Applications

2-(3-Fluoro-2-hydroxyphenoxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-hydroxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl group may also participate in hydrogen bonding interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-hydroxyphenoxy)acetic acid
  • 2-(3-Bromo-2-hydroxyphenoxy)acetic acid
  • 2-(3-Methyl-2-hydroxyphenoxy)acetic acid

Uniqueness

2-(3-Fluoro-2-hydroxyphenoxy)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased stability, lipophilicity, and bioavailability compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

2-(3-fluoro-2-hydroxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRMDLTUCARVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780016-24-1
Record name 2-(3-fluoro-2-hydroxyphenoxy)acetic acid
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